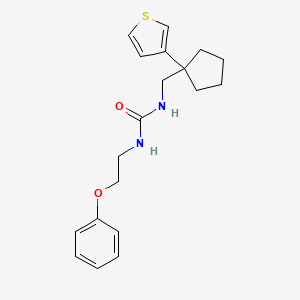![molecular formula C16H17N3O4S B2500241 ethyl (2E)-4-methyl-2-[(3-nitrophenyl)imino]-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazole-5-carboxylate CAS No. 328106-52-1](/img/structure/B2500241.png)
ethyl (2E)-4-methyl-2-[(3-nitrophenyl)imino]-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound ethyl (2E)-4-methyl-2-[(3-nitrophenyl)imino]-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazole-5-carboxylate is a synthetic molecule with a unique structure combining nitrophenyl, imino, and thiazole groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (2E)-4-methyl-2-[(3-nitrophenyl)imino]-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves multiple steps:
Formation of the thiazole ring: : This step generally requires the cyclization of precursors under controlled conditions.
Introduction of the imino group: : This involves the reaction of the thiazole intermediate with a nitrophenyl amine derivative.
Esterification: : The final compound is formed through the esterification process with ethyl groups.
Industrial Production Methods: The industrial production of this compound might utilize similar steps but on a larger scale with optimizations for yield, cost, and environmental considerations. Techniques like continuous flow synthesis and catalytic processes can be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazole ring, yielding sulfoxide or sulfone derivatives.
Reduction: : The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: : Various substitutions can occur on the phenyl ring, thiazole ring, or the ester group.
Common Reagents and Conditions:
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Using hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Substitution: : Using halogenating agents, alkylating agents, or nucleophiles under suitable conditions.
Major Products:
Oxidation: : Sulfoxides, sulfones.
Reduction: : Amino derivatives.
Substitution: : Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Chemistry: : This compound serves as a useful intermediate in organic synthesis, enabling the construction of more complex molecules.
Biology: : In biological research, derivatives of this compound could potentially be used as probes or inhibitors for studying enzyme activities.
Medicine: : Potential medicinal applications include being explored as antimicrobial, anticancer, or anti-inflammatory agents due to its unique functional groups.
Industry: : Industrially, the compound could be used in the development of new materials, dyes, and agrochemicals.
Wirkmechanismus
The specific mechanism of action would depend on its application:
Molecular targets: : Could interact with enzymes or receptors, particularly those susceptible to modifications by nitrophenyl, thiazole, or imino groups.
Pathways involved: : Potential involvement in oxidative stress pathways, enzyme inhibition, or disruption of cell signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (2E)-4-methyl-2-[(3-nitrophenyl)imino]-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazole-5-carboxylate: : Similar structure with a methyl ester group.
Ethyl (2E)-4-methyl-2-[(4-nitrophenyl)imino]-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazole-5-carboxylate: : Similar structure but with a nitro group at a different position on the phenyl ring.
Uniqueness: : this compound stands out due to the specific positioning of its functional groups, which could result in unique chemical properties and biological activities compared to its analogues.
So there you have it! Quite the fascinating journey from synthesis to scientific application. What’s your favorite part about chemistry?
Eigenschaften
IUPAC Name |
ethyl 4-methyl-2-(3-nitrophenyl)imino-3-prop-2-enyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-4-9-18-11(3)14(15(20)23-5-2)24-16(18)17-12-7-6-8-13(10-12)19(21)22/h4,6-8,10H,1,5,9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJZOYZZASJZGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC2=CC(=CC=C2)[N+](=O)[O-])S1)CC=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
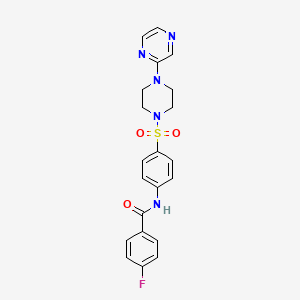
![4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}-N-(2-fluorophenyl)piperidine-1-carboxamide](/img/structure/B2500159.png)
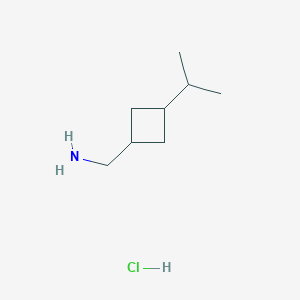
amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2500163.png)
![1,6,7-trimethyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2500164.png)
![6-chloro-N'-[2-(4-methylanilino)acetyl]pyridine-3-carbohydrazide](/img/structure/B2500165.png)
![2-Ethyl-5-((4-hydroxypiperidin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2500166.png)
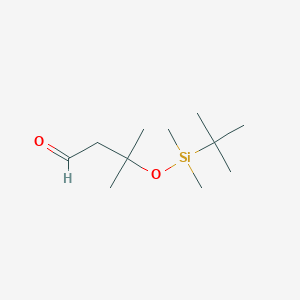
![1,3,5-trimethyl-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}-1H-pyrazole-4-sulfonamide](/img/structure/B2500168.png)
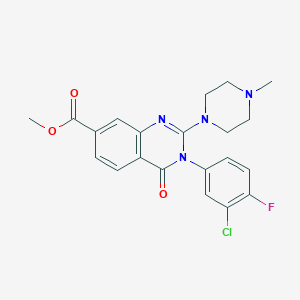
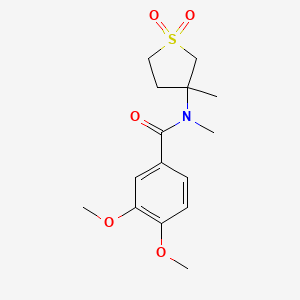
![3-Methyl-6-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2500176.png)

